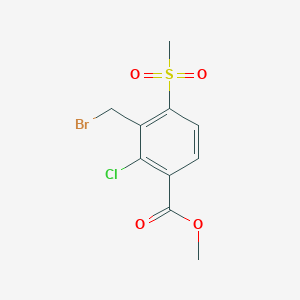

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate

Overview

Description

“Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” is a chemical compound with the molecular formula C10H10BrClO4S . It is also known by other synonyms such as “3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid methyl ester” and "methyl 2-chloro-3-bromomethyl-4-methanesulfonylbenzoate" .

Synthesis Analysis

The synthesis of “this compound” involves the bromination of the corresponding 3-methylbenzoic acids . A specific method involves the radical initiator-induced bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in carbon tetrachloride . The free acid, 3-bromomethyl-2-chloro4-methylsulfonylbenzoic acid, is then obtained from this latter compound by hydrolysis .Molecular Structure Analysis

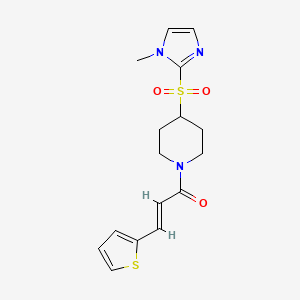

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 341.60600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications

Synthesis of Polyhydroquinoline Derivatives :

- Khaligh (2014) utilized a related compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in the synthesis of polyhydroquinoline derivatives. This process is significant in organic chemistry due to its efficiency and environmental friendliness (Khaligh, 2014).

Synthesis of Triazoloquinoline :

- A study by Pokhodylo and Obushak (2019) highlights the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility of bromomethyl compounds in creating complex organic structures (Pokhodylo & Obushak, 2019).

Development of Novel N-Bromo Sulfonamide Reagents :

- In a study by Khazaei et al. (2014), a novel N-bromo sulfonamide reagent is synthesized and characterized, showcasing the potential of bromo and sulfonyl compounds in developing new catalysts for organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Reactions of Benzo[b]thiophen Derivatives :

- Chapman, Clarke, and Manolis (1972) investigated the conversion of 3-Bromomethyl-7-chlorobenzo[b]thiophen into various compounds, illustrating the compound's reactivity and utility in organic synthesis (Chapman, Clarke, & Manolis, 1972).

Synthesis of Anti-Cancer Drug Intermediates :

- Sheng-li (2004) used a bromomethyl compound as a key intermediate in the synthesis of anti-cancer drugs, highlighting the medicinal chemistry applications of these compounds (Sheng-li, 2004).

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVOGFWLVVXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)

![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)

![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)